molecular formula C12H21O3PS B14349868 Phosphorothioic acid, S-(cyclohexylethynyl) O,O-diethyl ester CAS No. 91219-55-5

Phosphorothioic acid, S-(cyclohexylethynyl) O,O-diethyl ester

Katalognummer: B14349868
CAS-Nummer: 91219-55-5
Molekulargewicht: 276.33 g/mol
InChI-Schlüssel: QFERRUVCHFYDCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphorothioic acid, S-(cyclohexylethynyl) O,O-diethyl ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. This compound is known for its unique chemical structure and properties, which make it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, S-(cyclohexylethynyl) O,O-diethyl ester typically involves the reaction of phosphorothioic acid derivatives with cyclohexylethynyl compounds. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve the use of protective groups to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphorothioic acid, S-(cyclohexylethynyl) O,O-diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert the compound into phosphorothioate hydrides.

    Substitution: The ester groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium alkoxides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various phosphorothioate derivatives, which can be further utilized in different chemical processes and applications.

Wissenschaftliche Forschungsanwendungen

Phosphorothioic acid, S-(cyclohexylethynyl) O,O-diethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.

Wirkmechanismus

The mechanism of action of phosphorothioic acid, S-(cyclohexylethynyl) O,O-diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The pathways involved in its action include the modulation of enzyme activity, alteration of signal transduction pathways, and interference with cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Phosphorothioic acid, S-(cyclohexylethynyl) O,O-diethyl ester can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

91219-55-5

Molekularformel

C12H21O3PS

Molekulargewicht

276.33 g/mol

IUPAC-Name

2-diethoxyphosphorylsulfanylethynylcyclohexane

InChI

InChI=1S/C12H21O3PS/c1-3-14-16(13,15-4-2)17-11-10-12-8-6-5-7-9-12/h12H,3-9H2,1-2H3

InChI-Schlüssel

QFERRUVCHFYDCX-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(OCC)SC#CC1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.